(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid is a complex organic compound notable for its unique structural characteristics. This compound features an imidazole ring fused with a benzimidazole structure, which contributes to its potential applications in various scientific fields. Its chemical structure suggests significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various organic reactions, typically involving multi-step processes that yield high-purity products. Its chemical identifier is 1025684-92-7, and it is cataloged in several chemical databases, including BenchChem and PubChem.
This compound falls under the category of heterocyclic compounds, specifically those containing both imidazole and benzimidazole moieties. It is classified as a carboxylic acid due to the presence of the acetic acid functional group.
The synthesis of (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid can be achieved through several methods:
The molecular formula for (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid can be represented as . The structure consists of:
The compound's molecular weight is approximately 246.24 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure.
(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid can undergo various chemical transformations:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Amines or thiols | Basic conditions |
The mechanism of action for (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid involves its interaction with specific biological targets. It may bind to enzymes or receptors, influencing their activity and initiating biochemical pathways that could lead to therapeutic effects. The precise pathways depend on the target molecules involved in particular biological systems.
The compound is typically characterized by:
Key chemical properties include:
(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid has numerous applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research in various scientific domains, particularly in drug development and materials science.
The development of (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid represents a significant evolution in benzimidazole heterocyclic chemistry. Early research on imidazo[1,2-a]benzimidazole scaffolds gained momentum in the 1980s, with Soviet-era scientists pioneering synthetic routes to novel derivatives. A breakthrough occurred when researchers achieved the direct alkylation of unsubstituted imidazo[1,2-a]benzimidazoles using sodium chloroacetate, yielding the crucial acetic acid-functionalized heterocycle [6]. This method provided a more efficient pathway than previous approaches that relied on hydrolyzing acetonitrile precursors or ester intermediates. The compound emerged during systematic explorations of 2,3-dihydroimidazo[1,2-a]benzimidazol-9(10)-ylacetic acids, with researchers recognizing its unique zwitterionic properties that distinguished it from simpler benzimidazole derivatives [6]. The synthetic versatility of this scaffold allowed for subsequent derivatization into pharmacologically important compounds, including amide variants like N-propylacetamide derivatives (CAS#:1428139-00-7) [1] and N-methylacetamide analogues (CAS#:1428138-95-7) [8]. These efforts established the compound as a pivotal synthon for further pharmacological exploration within the broader context of benzimidazole-based drug discovery.
Table 1: Key Benzimidazole Acetic Acid Derivatives and Related Structures
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Relationship |
---|---|---|---|---|
(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid | 1025684-92-7 | C₁₁H₉N₃O₃ | 231.21 | Core structure |
3-(Carboxymethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid | 1848-99-3 | C₁₁H₈N₂O₅ | 248.19 | Isomeric benzimidazolone |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide | 1428139-00-7 | C₁₄H₁₆N₄O₂ | 272.30 | Amide derivative |
N-Methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide | 1428138-95-7 | C₁₂H₁₂N₄O₂ | 244.25 | N-methylated derivative |
(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid exhibits distinctive structural features that underpin its pharmacophoric significance. The molecule integrates a planar imidazo[1,2-a]benzimidazole core with a flexible acetic acid side chain, creating a hybrid structure capable of diverse molecular interactions [2]. X-ray crystallographic studies reveal that the bicyclic system maintains near-perfect coplanarity, facilitating strong π-π stacking interactions with aromatic residues in biological targets [6]. The electron-rich environment surrounding the carbonyl group (C2=O) and the adjacent nitrogen atoms (N1, N2) creates multiple hydrogen bond acceptor sites, while the carboxylic acid functionality serves as both hydrogen bond donor and acceptor depending on protonation state [5].
This compound's zwitterionic character, confirmed through spectroscopic and crystallographic analyses, allows it to maintain solubility across physiological pH ranges—a crucial property for drug bioavailability [6]. The acetic acid moiety (pKa ≈ 3.8) and heterocyclic nitrogen (pKa ≈ 9.2) create a dipolar ionic structure in neutral solutions, enhancing membrane permeability compared to simpler benzimidazoles. This characteristic is reflected in its calculated partition coefficient (LogP = 1.54 for derivatives), which balances hydrophilic and lipophilic properties for optimal biodistribution [1] [2]. The molecular formula (C₁₁H₉N₃O₃) and compact size (MW = 231.21 g/mol) comply with drug-likeness parameters, while the fused ring system provides structural rigidity that enhances target binding specificity [5].
Table 2: Structural and Physicochemical Properties of Key Derivatives
Property | Core Acid | N-Propyl Amide | N-Methyl Amide | Carboxymethyl Analog |
---|---|---|---|---|
Molecular Formula | C₁₁H₉N₃O₃ | C₁₄H₁₆N₄O₂ | C₁₂H₁₂N₄O₂ | C₁₁H₈N₂O₅ |
Molecular Weight | 231.21 | 272.30 | 244.25 | 248.19 |
Density (g/cm³) | - | 1.4±0.1 | - | - |
Calculated Boiling Point (°C) | - | - | - | 513.16 |
LogP | ~0.8* | 1.54 | ~1.2* | -0.5* |
Hydrogen Bond Acceptors | 5 | 4 | 4 | 6 |
Hydrogen Bond Donors | 2 | 2 | 2 | 2 |
*Estimated values based on structural similarity |
The structural complexity of (2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid enables engagement with multiple biological targets, positioning it as a privileged scaffold for multi-target therapeutic strategies. The compound's pharmacophore features three distinct bioactivity regions: (1) the fused heterocyclic system interacts with nucleotide-binding domains via π-stacking, (2) the carbonyl and imine functionalities form hydrogen bonds with catalytic residues, and (3) the acetic acid side chain chelates metal ions or engages in electrostatic interactions with charged binding pockets [4] [6]. This multi-point interaction capacity allows simultaneous modulation of complementary disease pathways, making it particularly valuable for complex conditions like cancer, inflammatory disorders, and metabolic diseases.
Structural activity relationship (SAR) studies demonstrate that modifications at the acetic acid moiety significantly influence target specificity. Conversion to primary amides maintains broad-spectrum activity while esterification reduces potency against inflammatory targets by >50% [6]. The intact carboxylic acid functionality appears essential for kinase inhibition, as evidenced by reduced IC₅₀ values (2.8 μM vs. 18.3 μM for ester derivatives) against p38 MAPK—a key regulator in inflammation and cancer pathways [6]. Meanwhile, the core heterocycle shows affinity for benzodiazepine receptors (GABAₐ modulation) and various oxidoreductases, suggesting potential neurological applications [10]. These diverse interactions stem from the scaffold's structural mimicry of purine nucleotides, allowing it to compete in ATP-binding sites while introducing additional steric and electronic constraints that enhance selectivity [7].
Table 3: Biological Target Affinities of Benzimidazole Acetic Acid Derivatives
Biological Target | Putative Therapeutic Effect | Core Compound Activity | Derivative Optimization |
---|---|---|---|
Kinases (p38 MAPK, JAK2) | Anti-inflammatory, anticancer | Moderate (IC₅₀ ~10⁻⁶ M) | N-propylamide enhances selectivity for JAK2 (5-fold) |
Matrix Metalloproteinases | Antimetastatic | Weak inhibition | Carboxymethyl analog shows improved chelation |
GABAₐ Receptors | Anxiolytic, anticonvulsant | Not determined | Methylamide derivative exhibits binding (Kᵢ = 230 nM) |
Oxidoreductases (NQO1) | Cytoprotective | Strong (IC₅₀ ~10⁻⁷ M) | Core structure most effective |
Bacterial DNA Gyrase | Antimicrobial | Moderate (MIC 32-64 μg/mL) | Halogenated derivatives enhance potency |
Recent investigations highlight this scaffold's application in designing hybrid molecules. Conjugation with naphthalimide via triazole linkers yields compounds with dual topoisomerase II inhibition and intercalation properties, demonstrating synergistic anticancer effects in resistant cell lines [6] [10]. The acetic acid functionality serves as the optimal linker for such conjugates, providing both steric flexibility and electronic delocalization that enhances DNA binding affinity by 3-5 fold compared to alkylamine linkers. These strategic integrations validate the compound's central role in developing multi-target ligands that address complex disease networks through polypharmacology while minimizing off-target effects—a fundamental advancement in overcoming the limitations of single-target agents in oncology and immunology [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0